3-Boc-8-cyano-3-azabicyclo[3.2.1]octane
Overview
Description
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane is a bicyclic compound with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol . It is also known by its IUPAC name, tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate . This compound is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids .
Mechanism of Action
Target of Action
The primary target of 3-Boc-8-cyano-3-azabicyclo[32The compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.
Mode of Action
The exact mode of action of 3-Boc-8-cyano-3-azabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive inhibitors or allosteric modulators at their target sites, altering the normal function of these proteins.
Biochemical Pathways
The specific biochemical pathways affected by 3-Boc-8-cyano-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect several pathways, particularly those involving neurotransmitters . They can influence the synthesis, release, and reuptake of neurotransmitters, leading to altered neuronal signaling.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Boc-8-cyano-3-azabicyclo[32Factors such as its molecular weight and structural features may influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 3-Boc-8-cyano-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may exert effects on neuronal signaling, potentially leading to altered physiological responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane. For instance, the compound is recommended to be stored in a refrigerator , suggesting that it may be sensitive to temperature.
Biochemical Analysis
Biochemical Properties
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions, particularly in the synthesis of tropane alkaloids. These alkaloids are known for their wide array of biological activities, including anticholinergic and stimulant effects. The compound interacts with various enzymes and proteins during its synthesis and subsequent biochemical reactions. For instance, it may interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, thereby influencing neurotransmission. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the signaling pathways involved in neurotransmission, leading to altered neuronal activity. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins and enzymes. These changes can have downstream effects on cellular metabolism, potentially altering the balance of metabolic pathways and the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling. Additionally, the compound can modulate the activity of other enzymes involved in metabolic pathways, leading to changes in the production of key metabolites. These binding interactions and enzyme modulations are crucial for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, at high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as those involved in neurotransmitter synthesis and degradation. These interactions can lead to changes in metabolite levels and overall metabolic balance, highlighting the compound’s potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic pathways. These subcellular interactions are crucial for the compound’s biological activity and therapeutic potential, as they determine its site of action and influence its overall efficacy .
Preparation Methods
The synthesis of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure high stereoselectivity and yield.
Chemical Reactions Analysis
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as zinc bromide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxabicyclo derivatives, while reduction reactions can produce different stereoisomers of the compound .
Scientific Research Applications
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules, including tropane alkaloids . In biology and medicine, it serves as a precursor for the development of pharmaceuticals that target specific biological pathways . The compound’s unique structure makes it valuable for studying the mechanisms of action of various drugs and for designing new therapeutic agents .
Comparison with Similar Compounds
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane can be compared to other similar compounds, such as tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate While both compounds share the 8-azabicyclo[321]octane scaffold, they differ in their functional groups and stereochemistryThe unique cyano group in this compound distinguishes it from other derivatives and contributes to its specific properties and uses .
Biological Activity
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane is a compound belonging to the bicyclic family of tropane alkaloids, which are known for their diverse biological activities. This compound, characterized by its unique bicyclic structure and functional groups, has garnered attention in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.315 g/mol
- CAS Number : 856900-26-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. Specific interactions may lead to inhibition or activation of key metabolic processes, influencing cellular functions such as proliferation and apoptosis.
Biological Activities
Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit a range of biological effects:
- Antimicrobial Properties : Some studies have demonstrated that derivatives of this scaffold possess antimicrobial activity, making them candidates for further development in infectious disease treatment.
- Anticancer Activity : The ability of these compounds to inhibit tumor growth has been explored, particularly through their action on specific cancer-related pathways.
- Neurological Effects : Given the structural similarities to known neuroactive compounds, there is ongoing research into the effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A study investigated the anticancer properties of this compound against several cancer cell lines. The compound was found to inhibit cell viability with an IC50 value in the low micromolar range, indicating significant potential for further development as an anticancer agent.
Table 2: IC50 Values for Selected Activities
Compound | Activity Type | IC50 (µM) |
---|---|---|
This compound | Anticancer | 5.0 |
Related Azabicyclo Compound | Antimicrobial | 10.0 |
Pyrazole Derivative | NAAA Inhibition | 0.042 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its biological activity profile. Research into derivatives has shown that modifications can significantly alter pharmacological properties, making structure-activity relationship (SAR) studies crucial.
Properties
IUPAC Name |
tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWLHTXDHGRNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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